molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Cat. No. B196018
Key on ui cas rn: 281-23-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Patent
US08067440B2

Procedure details

A solution of 1-bromoadamantane (108 mg, 0.5 mmol, 1.0 equiv), the phosphonium supported chlorostanne (15) (82 mg, 0.1 mmol, 0.2 equiv), NaBH4 (28 mg, 0.75 mmol, 1.5 equiv) in CH3CN (2.5 mL, 0.2 M) was heated to reflux under Ar for 10 min. Then AIBN (8 mg, 0.05 mmol, 0.1 equiv) was added and the solution was heated to reflux for an additional 2 h. CHCl3 (5 mL) was added and the solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude product was diluted with CHCl3(1 ml) and the tin residues were precipitated by adding Et2O (10 mL). The mixture was filtered through Celite and the filtrate was evaporated to afford pure adamantane in quantitative yield. No traces (<1%) of stannane impurities could be detected by NMR.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 15 )
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.[PH4+].[BH4-].[Na+].CC(N=NC(C#N)(C)C)(C#N)C>CC#N.C(Cl)(Cl)Cl>[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
BrC12CC3CC(CC(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Name
( 15 )
Quantity
82 mg
Type
reactant
Smiles
Name
Quantity
28 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under Ar for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude product was diluted with CHCl3(1 ml)
CUSTOM
Type
CUSTOM
Details
the tin residues were precipitated
ADDITION
Type
ADDITION
Details
by adding Et2O (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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